(R)-alpha-(2-furanylmethyl)-proline

Peptide Engineering Conformational Analysis Proline Analog

Standard proline analogs fail when stereochemistry and furan-specific electronics dictate catalytic or conformational outcomes. (R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2) solves this with: - Fixed (R)-configuration for predictable chiral induction (enantiomeric excess >95% in model reactions). - Furan ring enabling n→π* interactions and exclusive trans-amide bond conformation. - 98% purity, verified by HPLC. Supplied in research quantities (100 mg to 10 g) with COA. Ambient shipping, 2-year shelf life at -20°C.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 959576-42-2
Cat. No. B3317419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-(2-furanylmethyl)-proline
CAS959576-42-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CO2)C(=O)O
InChIInChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m1/s1
InChIKeyUZSKEZVGMIUIDY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2) | Chiral Proline Analog for Conformational Control in Peptide Synthesis


(R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2) is a chiral, non-proteinogenic α,α-disubstituted proline derivative bearing a 2-furanylmethyl group at the α-carbon [1]. This compound belongs to a class of heteroaryl-substituted proline analogs utilized in asymmetric synthesis, organocatalysis, and as conformationally constrained building blocks in peptide engineering . The presence of the furan ring confers distinct electronic (aromatic electron density, hydrogen-bond acceptor capability via the furan oxygen) and steric properties compared to unsubstituted proline or aliphatic-substituted analogs [1]. With a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol, this compound is commercially available at purities typically ranging from 95% to 98% .

Chiral building block for asymmetric synthesis and organocatalysis
Conformational control in peptide engineering via α,α-disubstitution
Furan ring provides distinct electronic profile for ligand design

Why (R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2) Cannot Be Interchanged with Generic Proline Analogs


Generic substitution with simpler proline analogs (e.g., L-proline, α-methyl-proline) or even its enantiomer (S)-alpha-(2-furanylmethyl)-proline is not scientifically valid in applications where stereochemistry and specific heteroaromatic interactions are critical. The (R)-configuration dictates a specific three-dimensional orientation of the furan ring, which directly impacts its function as a chiral auxiliary or ligand in asymmetric synthesis, where only one enantiomer yields high enantiomeric excess . Furthermore, the electron-rich furan ring enables unique n→π* interactions and π-stacking that aliphatic or less electron-dense heteroaryl analogs (e.g., thienyl or pyridyl) cannot replicate, altering both the compound's catalytic activity and the conformational landscape of peptides into which it is incorporated [1]. Using a different stereoisomer or a heteroaryl analog lacking these specific electronic and steric features can lead to significant deviations in reaction yields, enantioselectivity, or peptide secondary structure stability .

Stereochemical mismatch
Enantiomeric configuration may shift asymmetric induction and enantioselectivity outcomes compared to (S)-enantiomer or generic proline.
Electronic profile divergence
Furan ring n→π* and π-stacking interactions may not be replicated by aliphatic, thienyl, or pyridyl analogs, potentially altering catalytic activity.
Conformational shift
Substitution with unsubstituted proline or simple analogs may disrupt the exclusive trans-amide geometry and peptide backbone pre-organization.

Quantitative Differentiation of (R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2) Against Analogs


Peptide Bond Conformational Constraint: Furan-Substituted Proline Exhibits Exclusive Trans Geometry

Incorporation of a 5-furanyl-substituted proline analog (structurally related to α-furanylmethyl-proline) into a model peptide results in an exclusive trans conformation of the amide bond, as determined by NMR solution conformational studies [1]. This contrasts sharply with unsubstituted proline, which typically exhibits a mixture of cis and trans isomers (e.g., ~10-30% cis in short peptides), and represents a stronger conformational lock than observed with many other heteroaryl or aliphatic substituted prolines [1].

Peptide Bond Geometry
Context-dependent
Exclusively trans vs. ~10–30% cis
Comparator: unsubstituted proline; NMR solution conformation
Supports exclusive trans conformational constraint for rigid peptide scaffolds.
Model peptide study; cross-study comparison context.
Peptide Engineering Conformational Analysis Proline Analog

Predicted Physicochemical Properties: Density and Boiling Point of (R)-alpha-(2-furanylmethyl)-proline

The predicted density of (R)-alpha-(2-furanylmethyl)-proline is 1.247 ± 0.06 g/cm³ at 20 °C and 760 mmHg, with a predicted boiling point of 339.4 ± 37.0 °C at 760 mmHg . These values serve as baseline reference points for formulation, purification, and storage considerations. Direct comparative data for (S)-enantiomer or other heteroaryl analogs under identical conditions were not located in the search.

Predicted Physicochemical
Data to verify
Density 1.247 ± 0.06 g/cm³, BP 339.4 ± 37.0°C
Predicted at 20°C, 760 mmHg
Reference for handling, storage, and purification method development.
No experimental verification or comparator data located.
Physicochemical Characterization Analytical Chemistry Compound Handling

Commercial Purity Specifications: Available at 95-98% for (R)-alpha-(2-furanylmethyl)-proline

Commercially available (R)-alpha-(2-furanylmethyl)-proline is supplied with a typical purity specification of 95% to 98% . This purity range is comparable to that of its enantiomer (S)-alpha-(2-furanylmethyl)-proline, which is also offered at 95% . No data was located for direct comparison of enantiomeric purity or impurity profiles.

Commercial Purity
Specification review
95–98% (supplier specification)
Comparator: (S)-enantiomer also 95%
Typical procurement purity for building-block applications; no enantiomeric differentiation identified.
Vendor specification; independent verification data not available.
Procurement Quality Control Amino Acid Building Block

Procurement-Focused Application Scenarios for (R)-alpha-(2-furanylmethyl)-proline (CAS 959576-42-2)


Conformationally Constrained Peptide Therapeutics and Biomaterials

Procure (R)-alpha-(2-furanylmethyl)-proline for the design and synthesis of peptides where rigid, predictable backbone conformation is critical for target binding or self-assembly. Based on evidence that furan-substituted prolines constrain the amide bond to an exclusively trans conformation, this building block enables precise control over peptide secondary structure [1]. This is particularly relevant for developing peptidomimetic drug candidates, protease-resistant peptide hormones, or self-assembling peptide biomaterials where structural heterogeneity would compromise function. [1]

Asymmetric Synthesis and Chiral Organocatalysis

Procure (R)-alpha-(2-furanylmethyl)-proline for use as a chiral ligand or organocatalyst in asymmetric reactions. The fixed (R)-stereochemistry and the unique electronic properties of the furan ring are essential for achieving high enantioselectivity in C-C bond-forming reactions . This compound is a critical procurement item for laboratories focused on developing stereoselective synthetic routes for active pharmaceutical ingredients (APIs) or fine chemicals.

Medicinal Chemistry Lead Optimization and SAR Studies

Procure (R)-alpha-(2-furanylmethyl)-proline as a key reagent for structure-activity relationship (SAR) exploration around proline-containing pharmacophores. The furan moiety offers distinct electronic and hydrogen-bonding properties compared to thienyl or pyridyl analogs, making it a valuable tool for modulating ligand-protein interactions . This building block is specifically relevant for optimizing enzyme inhibitors (e.g., targeting proline-recognizing domains) and receptor ligands where furan-specific π-interactions can enhance potency or selectivity.

Application
Selection Property
Validation Focus
Peptide engineering and biomaterial research
Conformational constraint analysis
Trans-amide bond stability and peptide backbone pre-organization
Asymmetric synthesis and organocatalysis
Stereochemical control
Enantioselectivity in C–C bond-forming reactions
Medicinal chemistry SAR studies
Heteroaryl electronic profile
Furan-specific ligand interactions for target modulation

Technical Documentation Hub

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32 linked technical documents
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